molecular formula C15H19NO2 B1332555 Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate CAS No. 23019-62-7

Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Cat. No.: B1332555
CAS No.: 23019-62-7
M. Wt: 245.32 g/mol
InChI Key: HPBHOJNKSYJCRT-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate is a heterocyclic compound with a molecular formula of C15H19NO2. It is a derivative of tetrahydropyridine, which is a six-membered ring containing one nitrogen atom.

Scientific Research Applications

Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate typically involves the condensation of ethyl acetoacetate with benzylamine, followed by cyclization. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate
  • Ethyl 1-benzyl-4-(((trifluoromethyl)sulfonyl)oxy)-1,2,5,6-tetrahydropyridine-3-carboxylate

Comparison: Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate is unique due to its specific substitution pattern on the tetrahydropyridine ring. This substitution pattern influences its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

ethyl 1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-18-15(17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-8H,2,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBHOJNKSYJCRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354957
Record name ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23019-62-7
Record name ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
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Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
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Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Reactant of Route 6
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Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate

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